molecular formula C13H12ClN5 B189827 N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine CAS No. 101622-53-1

N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine

Cat. No. B189827
M. Wt: 273.72 g/mol
InChI Key: QNKNBVBQFILDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine” is a chemical compound with the linear formula C13H12N5Cl1 . It is an intermediate in the synthesis of Olomoucine , a purine derivative which inhibits cyclin-dependent kinases and induces G1 arrest .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine” is represented by the InChI string: 1S/C13H12ClN5/c1-19-8-16-10-11 (17-13 (14)18-12 (10)19)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3, (H,15,17,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine” are not fully detailed in the retrieved data. The compound has a linear formula of C13H12N5Cl1 .

Scientific Research Applications

Specific Scientific Field

This compound has been used in the field of cancer research .

Summary of the Application

A series of 2,6,9-trisubstituted purine derivatives, including N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine, have been synthesized and investigated for their potential role as antitumor agents .

Methods of Application or Experimental Procedures

The N-benzyl-9-alkyl-2-chloro-9H-purin-6-amine was synthesized using a three-step procedure involving microwave irradiation . The compounds were then evaluated in vitro to determine their potential effect on cell toxicity .

Results or Outcomes

Three out of twelve compounds were found to be promising agents compared to a known and effective anticancer drug, etoposide, in three out of four cancer cell lines assayed with considerable selectivity . Preliminary flow cytometry data suggests that these compounds induce apoptosis on these cells .

2. Application in Electro-Optic Research

Specific Scientific Field

This compound has been used in the field of electro-optic research .

Summary of the Application

Density Functional Theory (DFT) calculations were used to demonstrate the molecular geometries, polarizability, and dipole moment of the LC mixtures, and further the interactions between the organic dopant and LC molecule .

Results or Outcomes

3. Use as a Research Chemical

Specific Scientific Field

This compound is used in various fields as a research chemical .

Summary of the Application

“N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used in various research applications, but specific applications are not mentioned .

Results or Outcomes

4. Use as an Organic Intermediate

Specific Scientific Field

This compound is used in the field of organic chemistry .

Summary of the Application

“N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine” is used as an organic intermediate . It is a building block used in the synthesis of other organic compounds .

Results or Outcomes

5. Use as a Research Chemical

Specific Scientific Field

This compound is used in various fields as a research chemical .

Summary of the Application

“N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used in various research applications, but specific applications are not mentioned .

Results or Outcomes

6. Use as an Organic Intermediate

Specific Scientific Field

This compound is used in the field of organic chemistry .

Summary of the Application

“N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine” is used as an organic intermediate . It is a building block used in the synthesis of other organic compounds .

properties

IUPAC Name

N-benzyl-2-chloro-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-19-8-16-10-11(17-13(14)18-12(10)19)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKNBVBQFILDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576959
Record name N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-Chloro-9-Methyl-9H-Purin-6-Amine

CAS RN

101622-53-1
Record name 2-Chloro-9-methyl-N-(phenylmethyl)-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101622-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Somnarin, N Pobsuk, R Chantakul, T Panklai… - Bioorganic & Medicinal …, 2022 - Elsevier
… N-benzyl-2-chloro-9-methyl-9H-purin-6-amine 22a (1.0 eq.) and 3‑aminobenzene sulfonamide (1.2 eq.), following the general synthetic procedure F, the desired product 20 was …
Number of citations: 2 www.sciencedirect.com
E Barbosa da Silva, DA Rocha, IS Fortes… - Journal of Medicinal …, 2021 - ACS Publications
The cysteine proteases, cruzain and TbrCATL (rhodesain), are therapeutic targets for Chagas disease and Human African Trypanosomiasis, respectively. Among the known inhibitors …
Number of citations: 20 pubs.acs.org

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